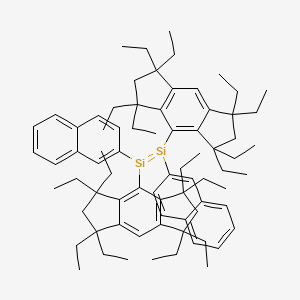

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene

Beschreibung

BenchChem offers high-quality (E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(E)-naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-59(69)47-60-64(74(27-11,28-12)50-70(60,19-3)20-4)67(63)77(57-43-41-53-37-33-35-39-55(53)45-57)78(58-44-42-54-38-34-36-40-56(54)46-58)68-65-61(71(21-5,22-6)51-75(65,29-13)30-14)48-62-66(68)76(31-15,32-16)52-72(62,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRYFUKOTHHJSV-JKNXPUSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC5=CC=CC=C5C=C4)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC1=CC=CC=C1C=C9)(CC)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)/[Si](=[Si](\C4=CC5=CC=CC=C5C=C4)/C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)/C9=CC1=CC=CC=C1C=C9)(CC)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1073.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene is a complex silicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 1073.84 g/mol. It features a disilene functional group which is characterized by a silicon-silicon double bond. The compound is synthesized through various methods including reductive coupling of bis(trialkylsilyl)dibromosilanes and has shown stability under certain conditions .

Antioxidant Properties

Research indicates that disilenes can exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of bulky substituents in the structure of (E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene may enhance its reactivity with reactive oxygen species (ROS), leading to potential applications in mitigating oxidative stress-related conditions .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity could be attributed to the unique electronic properties of the disilene moiety which might interact differently with cellular components compared to traditional chemotherapeutic agents .

The proposed mechanism of action involves the generation of reactive species upon interaction with cellular components. These reactive species can induce apoptosis in cancer cells while also modulating signaling pathways associated with cell survival and proliferation. Further investigations are required to elucidate the exact pathways involved .

Case Study 1: Antioxidant Efficacy in Neuronal Cells

A study focused on the effects of (E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene on neuronal cell lines demonstrated significant reduction in oxidative stress markers when treated with the compound. The results indicated a protective effect against neurodegeneration .

Case Study 2: Cytotoxic Effects on Breast Cancer Cells

In vitro studies using MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics used for breast cancer treatment .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

2.1 Organic Electronics

The compound's π-conjugated system makes it an excellent candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high charge mobility and stability under operational conditions are crucial for enhancing device performance.

Case Study: OLEDs

Research indicates that incorporating (E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene into OLED architectures significantly improves luminous efficiency and color purity. The compound's ability to facilitate efficient exciton formation leads to brighter and more efficient light emission.

2.2 Photonic Applications

Due to its unique optical properties and high photostability, this disilene has potential applications in photonic devices. Its ability to absorb light at specific wavelengths can be exploited in sensors and other optical components.

Catalytic Applications

3.1 Catalysis in Organic Reactions

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene has been explored as a catalyst in various organic transformations due to its Lewis acid properties. Its sterically bulky structure allows for selective catalysis in reactions such as hydrosilylation and cross-coupling reactions.

Case Study: Hydrosilylation Reactions

In studies where this compound was employed as a catalyst for hydrosilylation reactions of alkenes and alkynes with silanes under mild conditions showed increased reaction rates and yields compared to traditional catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.